molecular formula C14H12N2OS B5499073 N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide

N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide

Cat. No.: B5499073
M. Wt: 256.32 g/mol
InChI Key: GMWLRXYPVBGLEH-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Properties

IUPAC Name

N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-12-7-11(9-18-12)14(17)16-13-6-4-3-5-10(13)8-15/h3-7,9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWLRXYPVBGLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzoyl chloride with 5-ethylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to produce this compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the development of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide
  • N-(2-cyanophenyl)-5-ethylfuran-3-carboxamide
  • N-(2-cyanophenyl)-5-ethylpyrrole-3-carboxamide

Uniqueness

N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide is unique due to the presence of both the cyano group and the carboxamide group on the thiophene ring. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various applications. The ethyl group on the thiophene ring also contributes to its distinct reactivity and potential for further functionalization.

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